4', Dihydrochloride
Description
Historical Context and Evolution of Nucleic Acid Probes in Scientific Inquiry
The journey to modern molecular biology has been intrinsically linked to the ability to visualize the fundamental molecules of life. Nucleic acid probes, which are essential for detecting specific DNA or RNA sequences, have undergone a significant evolution, paving the way for revolutionary discoveries. nih.govacs.org
The initial methods for visualizing nucleic acids were rudimentary by today's standards. Early researchers used natural dyes like saffron to stain biological components. beckman.com The late 19th and early 20th centuries saw the advent of synthetic dyes, with pioneers like Paul Ehrlich using acidic and basic dyes to differentiate cell types. beckman.com Specific to DNA, Robert Feulgen developed a stoichiometric staining procedure in 1925 that demonstrated the presence of DNA in both animal and plant nuclei. beckman.com For decades, techniques relied on staining with heavy metals or radioactive labeling, which were often time-consuming and required specialized safety training. edvotek.comthermofisher.com A significant step forward came with the use of the fluorescent molecule Ethidium (B1194527) Bromide (EtBr) in the 1970s. edvotek.comthermofisher.combitesizebio.com EtBr intercalates, or inserts itself, between the base pairs of DNA and fluoresces brightly under UV light, offering a much simpler and more sensitive detection method. edvotek.com
DAPI was first synthesized in 1971 by Otto Dann's laboratory during a search for drugs to combat trypanosomiasis, a parasitic disease. wikipedia.org While it proved ineffective as a medication, subsequent investigations revealed its potent ability to bind to DNA and to fluoresce much more brightly upon binding. wikipedia.orgnih.gov This property was quickly harnessed, and in 1975, DAPI was first used as a fluorescent stain to identify mitochondrial DNA. wikipedia.org Its strong fluorescence and specificity for DNA led to its rapid adoption in fluorescence microscopy. wikipedia.orgnih.gov By the late 1970s, its utility was demonstrated for detecting DNA in a wide range of organisms, including plants, animals, bacteria, and viruses, and for the quantitative staining of DNA within cells. wikipedia.org
Early Developments in DNA Staining Methodologies
Foundational Role in Elucidating Biological Architectures
DAPI's mechanism of action is central to its utility. It binds strongly to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions. wikipedia.orgnih.govhistology.bloglunaphore.com This binding event enhances its fluorescence approximately 20-fold, producing a brilliant blue light when excited with ultraviolet (UV) light. nih.govfishersci.fimedchemexpress.com This high-contrast signal makes DAPI an exceptional tool for visualizing the nucleus, the primary repository of DNA in eukaryotic cells. histology.blogbosterbio.com
Researchers extensively use DAPI for a variety of fundamental applications:
Nuclear and Chromosome Visualization : It provides clear delineation of nuclear boundaries and allows for the detailed observation of chromosomes during cell division processes like mitosis and meiosis. ontosight.aioptolongfilter.comgeeksforgeeks.org
Cell Counting : The specific and bright staining of nuclei enables accurate quantification of cells in a sample. ontosight.aihistology.blog
Apoptosis Detection : DAPI can highlight chromatin condensation and nuclear fragmentation, which are characteristic features of programmed cell death, or apoptosis. histology.blogmpbio.com
Nuclear Counterstaining : In immunofluorescence and other multi-labeling experiments, DAPI serves as a reliable counterstain to locate the nucleus in relation to other cellular structures or proteins being studied. lunaphore.comfishersci.fimiltenyibiotec.com
Table 1: Properties of DAPI
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-Amidinophenyl)-1H-indole-6-carboxamidine wikipedia.org |
| Molecular Formula | C₁₆H₁₅N₅·2HCl mpbio.com |
| Binding Target | Binds to the minor groove of double-stranded DNA, with a preference for A-T rich regions. histology.bloglunaphore.commiltenyibiotec.com |
| Excitation Maximum | ~358 nm (when bound to dsDNA) wikipedia.org |
| Emission Maximum | ~461 nm (when bound to dsDNA) wikipedia.org |
| Fluorescence | Emits a bright blue fluorescence upon binding to DNA. ontosight.aihistology.blog |
Scope of Academic Investigation and Methodological Innovation
The reliability and versatility of DAPI have made it a staple in a wide array of research methodologies beyond basic microscopy. Its application in flow cytometry, a technique for analyzing the characteristics of cells in a suspension, was demonstrated shortly after its initial discovery. wikipedia.org In this context, DAPI is used for cell cycle analysis, where the amount of fluorescence corresponds to the DNA content, allowing differentiation between cells in the G1, S, and G2 phases of the cell cycle. histology.blogbosterbio.commiltenyibiotec.com
Further methodological innovations involving DAPI include:
Mycoplasma Detection : It is used to detect mycoplasma contamination in cell cultures, as these bacteria appear as fluorescent particles outside the cell nucleus. wikipedia.orgmpbio.com
Live vs. Fixed Cell Staining : While DAPI can pass through the membranes of live cells, particularly at higher concentrations, it does so less efficiently than in fixed cells where the membranes are permeabilized. wikipedia.orgmiltenyibiotec.com This property can be used as an indicator of cell membrane viability. wikipedia.org
High-Content Screening (HCS) : DAPI is a crucial component in HCS, where automated microscopy and analysis are used to quantify cellular events across many samples. fishersci.fi
Multiplex Immunofluorescence : In advanced imaging techniques that visualize multiple targets simultaneously, DAPI provides a constant, reliable nuclear marker that is essential for aligning images from different staining cycles and for identifying individual cells within complex tissues. lunaphore.com
Gel Staining : DAPI is also used as a highly sensitive stain for DNA in agarose (B213101) gels, in some cases proving more sensitive than ethidium bromide. mpbio.comlumiprobe.com
Table 2: Comparison of Common Nucleic Acid Stains
| Stain | Target | Emission Color | Permeability in Live Cells | Notes |
|---|---|---|---|---|
| DAPI | dsDNA (A-T rich) wikipedia.org | Blue histology.blog | Low to moderate permeability wikipedia.org | Highly photostable; fluorescence increases ~20x upon binding. nih.govfishersci.fi |
| Hoechst Stains | dsDNA (A-T rich) | Blue | High permeability | Similar to DAPI but generally better for live-cell imaging. wikipedia.orggeeksforgeeks.org |
| Ethidium Bromide (EtBr) | dsDNA/dsRNA (intercalator) wikipedia.org | Orange-Red edvotek.com | Impermeable wikipedia.org | A classic intercalating agent used extensively in gel electrophoresis. edvotek.com |
| Propidium (B1200493) Iodide (PI) | dsDNA/dsRNA (intercalator) nih.gov | Red | Impermeable | Often used to identify dead cells in flow cytometry. miltenyibiotec.com |
The continued use and adaptation of DAPI in both foundational and cutting-edge research techniques underscore its enduring importance as a fundamental tool in chemical biology. lunaphore.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 4',6-diamidino-2-phenylindole, dihydrochloride (B599025) | DAPI |
| Ethidium Bromide | EtBr |
| Saffron | N/A |
| Methyl green | N/A |
| Pyronin | N/A |
| Hoechst Stains | (e.g., Hoechst 33342, Hoechst 33258) |
| Propidium Iodide | PI |
Structure
2D Structure
Properties
CAS No. |
2545-16-6 |
|---|---|
Molecular Formula |
C26H25ClN6O2 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H24N6O2.ClH/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24;/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34);1H |
InChI Key |
KMYZYBSGVCGXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Elucidation of 4 , Dihydrochloride
Deoxyribonucleic Acid (DNA) Binding Modalities
4',6-diamidino-2-phenylindole Dihydrochloride (B599025), commonly known as DAPI, is a fluorescent probe renowned for its strong and specific interaction with double-stranded DNA (dsDNA). wikipedia.org The binding process is characterized by distinct modalities that are highly dependent on the DNA sequence and structure.
DAPI exhibits a pronounced preference for binding within the minor groove of dsDNA, with a particularly high affinity for sequences rich in adenine-thymine (A-T) base pairs. biomol.comnih.govsyronoptics.combiotium.comresearchgate.netamazonaws.comnih.govexpertcytometry.com This specificity arises from the compound's ability to bind to clusters of A-T bases, typically requiring a sequence of at least two consecutive A-T pairs. oup.comsigmaaldrich.com The affinity for A-T rich regions is significantly stronger compared to guanine-cytosine (G-C) rich sequences or mixed sequences. nih.gov Studies have shown that the binding affinity of DAPI can vary significantly depending on the specific A-T sequence; for example, the association constant (Ka) for the AATT site is notably high, while affinities for other (A/T)4 sequences like TATA or TTAA are considerably lower. researchgate.net In some instances, DAPI has been observed to interact with non-A-T sequences, but this typically involves a different binding mechanism, such as intercalation, which occurs in regions that lack at least three consecutive A-T base pairs. nih.govkit.edu
| DNA Sequence Type | Primary Binding Mode | Relative Affinity | Key Findings |
|---|---|---|---|
| A-T Rich (e.g., AATT, consecutive A-T pairs) | Minor Groove Binding | High biomol.comoup.comresearchgate.net | Strongest binding observed at sites with two or more consecutive A-T base pairs. oup.com The association constant (Ka) for the AATT site is approximately 5.5 × 10⁸ M⁻¹. researchgate.net |
| G-C Rich / Mixed Sequences | Intercalation nih.govkit.edu | Low oup.comnih.gov | The 2-amino group of guanine (B1146940) sterically hinders DAPI from binding deeply within the minor groove. kit.edunih.gov Intercalation becomes the more favored binding mode in these regions. nih.gov |
| T·T Mismatch | Minor Groove Binding | High | DAPI binds effectively in the minor groove of a central 5′-ATT-3′ region containing a T·T mismatch. oup.com |
The formation of the stable DAPI-DNA complex is governed by a combination of structural and electrostatic factors. rcsb.orgtandfonline.com X-ray crystallography and NMR spectroscopy studies have revealed that DAPI inserts itself edgewise into the narrow minor groove of B-form DNA. oup.comrcsb.orgtandfonline.com This snug fit displaces the "spine of hydration" (ordered water molecules) that typically resides in the minor groove of A-T rich DNA. rcsb.orgtandfonline.combas.bg
The key determinants for this interaction include:
Groove Geometry : The minor groove in A-T rich regions of B-DNA is intrinsically narrower and deeper than in G-C regions, creating a perfect binding pocket for the planar DAPI molecule. rcsb.orgtandfonline.com
Hydrogen Bonding : The indole (B1671886) nitrogen of DAPI forms a crucial bifurcated hydrogen bond with the O2 atoms of thymine (B56734) residues on opposite strands of the DNA helix. rcsb.orgtandfonline.combas.bg This interaction is a primary driver of its A-T specificity.
Electrostatic Interactions : The minor groove in A-T regions possesses a more negative electrostatic potential compared to G-C regions. rcsb.orgtandfonline.com The positively charged amidino groups of DAPI are drawn to this negative potential and interact with the phosphate (B84403) groups of the DNA backbone, further stabilizing the complex. scispace.com
Steric Factors : The absence of the bulky amino group (–NH2) on the C2 position of guanine in A-T regions allows DAPI to sink deeper into the groove, enhancing the binding affinity. kit.edurcsb.orgtandfonline.com The presence of this guanine-NH2 group in G-C regions creates steric hindrance that disfavors minor groove binding. kit.edunih.gov
Upon binding, DAPI can induce conformational changes in the DNA, potentially making it stiffer than the normal B-form. nih.gov
The binding of DAPI to dsDNA leads to dramatic changes in its photophysical properties, which are the basis for its widespread use as a fluorescent stain. sigmaaldrich.comscispace.com The most significant change is a substantial enhancement of its fluorescence quantum yield.
Fluorescence Enhancement : Upon binding to the minor groove of dsDNA, DAPI's fluorescence is enhanced by approximately 20-fold. biomol.combiotium.comresearchgate.netamazonaws.comsigmaaldrich.comstemcell.comlumiprobe.com This is attributed to the displacement of water molecules and the rigid, less polar microenvironment of the DNA groove, which reduces non-radiative decay pathways. amazonaws.comscispace.comresearchgate.net
Spectral Shifts : The DAPI-DNA complex exhibits a distinct blue fluorescence. The excitation and emission maxima undergo a shift upon binding. While free DAPI has an emission maximum around 488 nm, the DNA-bound form's emission maximum is blue-shifted to approximately 454-461 nm. wikipedia.orgsigmaaldrich.comstemcell.comaatbio.comacs.orgthermofisher.com The excitation maximum for the complex is around 358 nm. wikipedia.orgbiomol.comaatbio.comthermofisher.com
Dichroism : Flow linear dichroism (LD) studies indicate that when bound, DAPI's long axis is oriented at an angle of about 45 degrees to the DNA helix axis, consistent with its insertion into the minor groove. nih.govnih.gov Circular dichroism (CD) spectra also show distinct signatures upon complex formation, with evidence of an exciton (B1674681) component at higher binding ratios, suggesting interactions between adjacent DAPI molecules. nih.govnih.gov
| State | Excitation Max (λex) | Emission Max (λem) | Fluorescence Enhancement | Reference |
|---|---|---|---|---|
| DAPI alone (in buffer) | ~340 nm | ~488 nm | - | sigmaaldrich.com |
| DAPI-dsDNA Complex | ~358 nm | ~461 nm | ~20-fold | biomol.combiotium.comamazonaws.comsigmaaldrich.comstemcell.comlumiprobe.comaatbio.comthermofisher.com |
| DAPI-RNA Complex | - | ~500 nm | ~20% of DNA complex (~5-fold weaker) | amazonaws.comstemcell.comlumiprobe.comaatbio.comthermofisher.comresearchgate.net |
Structural Determinants of DNA-Compound Complex Formation
Ribonucleic Acid (RNA) Interaction Pathways
While DAPI is primarily known as a DNA stain, it also interacts with ribonucleic acid (RNA), albeit through a different mechanism and with different photophysical consequences. biomol.comnih.govaatbio.comacs.orgresearchgate.net
The interaction of DAPI with RNA is fundamentally different from its binding to DNA. nih.gov While the primary mode of interaction with A-T rich DNA is minor groove binding, the most favorable binding mode with double-stranded RNA (such as poly(A)·poly(U)) is intercalation. amazonaws.comacs.orgnih.gov
Several key differences distinguish the two binding pathways:
Binding Mode : DAPI binds to the minor groove of DNA but intercalates between the base pairs of RNA. acs.orgnih.gov This difference is partly due to the structure of the A-form RNA double helix, which has a wide, shallow minor groove that is not conducive to the stabilizing interactions seen with DNA's B-form minor groove. nih.gov
Fluorescence : The DAPI-RNA complex is significantly less fluorescent than the DAPI-DNA complex. aatbio.comresearchgate.net The quantum yield of the RNA complex is only about 20% of that of the DNA complex. amazonaws.comsigmaaldrich.comstemcell.com In some cases, the DAPI-RNA complex is described as non-fluorescent or having only a weak fluorescence enhancement. nih.govkit.edu
Emission Spectrum : When DAPI does fluoresce upon binding to RNA, its emission maximum is red-shifted to around 500 nm, compared to the ~461 nm peak seen with DNA. amazonaws.comstemcell.comlumiprobe.comaatbio.comthermofisher.com This spectral difference can be used to distinguish between the two nucleic acids. researchgate.net
Affinity : DAPI has a lower affinity for RNA compared to its strong affinity for A-T rich DNA. researchgate.net
The intercalation of DAPI into RNA has been supported by multiple lines of experimental evidence. acs.orgnih.gov Intercalation involves the insertion of the planar DAPI molecule between the stacked base pairs of the RNA duplex. This binding mode is similar to that of classic intercalators like ethidium (B1194527) bromide. nih.gov
Evidence for the intercalative binding of DAPI to RNA includes:
Viscometry : The viscosity of poly(A)·poly(U) solutions increases significantly upon the addition of DAPI, which is a characteristic feature of an intercalating agent that lengthens and stiffens the nucleic acid helix. acs.orgnih.gov
Kinetics : The dissociation rate constants for the DAPI-RNA complex show a sensitivity to salt concentration that is in the range expected for an intercalation complex, similar to the intercalator propidium (B1200493). acs.orgnih.gov
Spectroscopy : When complexed with RNA, the aromatic proton signals of DAPI in NMR spectra shift significantly upfield, and the UV-visible absorption spectrum shows much larger changes than when complexed with DNA, both of which are consistent with intercalation. acs.orgnih.gov
Selectivity : The intercalation is believed to be selective for AU sequences within the RNA duplex. amazonaws.comstemcell.com
Molecular modeling studies support these experimental findings, indicating that DAPI forms a very favorable intercalation complex with RNA, whereas the stabilizing interactions for minor-groove binding are considerably reduced in RNA's wide and shallow minor groove. acs.orgnih.gov
Comparative Analysis of RNA Binding Versus DNA Binding Mechanisms
Molecular Modeling and Computational Approaches to Binding Site Analysis
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between small molecules like genistein (B1671435) and their biological targets. nih.govplos.org These in silico techniques allow for the detailed examination of binding modes, the identification of key interacting residues, and the estimation of the stability and energetics of the compound-target complex. nih.govmdpi.com
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. plos.orgmedcraveonline.com The binding affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. medcraveonline.com
In silico studies have predicted the binding affinities of genistein and its derivatives with several protein targets. For instance, molecular docking analyses against protein targets relevant to cancer have shown significant binding affinities. mdpi.comnih.gov In one study, the initial binding affinity of genistein against a breast cancer-related protein (PDB ID: 3HB5) was -8.7 kcal/mol, which was improved in modified analogs. nih.govresearchgate.net Another computational study investigating potential targets in lung cancer identified strong binding affinities for genistein with proteins like AKT1 and EGFR. mdpi.comnih.gov The binding energies from these studies provide a quantitative prediction of the interaction strength, guiding further experimental validation.
Table 1: Predicted Binding Affinities of Genistein with Various Protein Targets from In Silico Studies
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Breast Cancer Target | 3HB5 | -8.7 | Molecular Docking | nih.govresearchgate.net |
| Lung Cancer Target | 2P85 | -8.0 | Molecular Docking | researchgate.net |
| AKT1 | - | - | Molecular Docking & MD Simulation | mdpi.comnih.gov |
| EGFR | 2GS2 | - | Molecular Docking | aging-us.com |
| Estrogen Receptor α (ERα) | 3OS8 | - | Molecular Docking | aging-us.com |
The interaction of small molecules with nucleic acids is a critical area of study, and computational approaches provide significant insights into these recognition processes. rsc.orgmdpi.com Molecular dynamics (MD) simulations can model the behavior of nucleic acids and their complexes with ligands over time, revealing the dynamic nature of these interactions. unh.eduplos.org
In silico studies have suggested that genistein can interact with nucleic acid-related machinery. One proposed mechanism involves the competitive binding of genistein with hemi-methylated DNA at the catalytic sites of DNA (cytosine-5)-methyltransferase 1, which could influence epigenetic regulation. nih.gov Furthermore, docking studies have been conducted to analyze the interaction between genistein and the promoter regions of various genes, including BCLX, Casp3, and Ki-67, to understand its role in modulating gene transcription. researchgate.net These computational models help to visualize and understand the complex and dynamic recognition events between small molecules and DNA sequences. unh.edu
In Silico Prediction of Interaction Energetics
Investigation of Compound-Protein Interactions (e.g., Tubulin)
Genistein's interaction with the protein tubulin is a notable example of its activity, leading to the disruption of the microtubule network. acs.org Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest. nih.govacs.org
Biochemical and computational studies have demonstrated that genistein directly binds to tubulin, inhibiting its polymerization into microtubules and causing depolymerization of existing interphase microtubules. nih.govacs.org A key finding is that genistein binds to a unique site on tubulin, which is distinct from the well-known colchicine (B1669291) and vinblastine (B1199706) binding sites. acs.org The binding stoichiometry has been determined to be approximately 1:1 (genistein to tubulin dimer). acs.org Isothermal titration calorimetry experiments have quantified this interaction, revealing a dissociation constant (Kd) of 15 μM. acs.org Molecular docking simulations have further supported these findings, providing structural models of how genistein and its derivatives, such as ITB-301, may bind between the α- and β-tubulin molecules, a region near the colchicine site, to exert their depolymerizing effects. nih.gov
Table 2: Binding Parameters of Genistein with Tubulin
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Stoichiometry (Genistein:Tubulin) | ~1:1 | Fluorescence Quenching | acs.org |
| Dissociation Constant (Kd) | 15 μM | Isothermal Titration Calorimetry | acs.org |
| Inhibition of Tubulin Polymerization (IC50) | 87 μM | In Vitro Polymerization Assay | acs.org |
| Binding Site | Unique site, distinct from colchicine and vinblastine sites | Competitive Binding Assays | acs.org |
Advanced Methodological Applications in Contemporary Biological Research
High-Resolution Fluorescence Microscopy Techniques
DAPI's robust photophysical properties make it a cornerstone of modern fluorescence microscopy. Its bright blue fluorescence, high specificity for DNA, and stability allow for detailed visualization of nuclear structures.
Nuclear Counterstaining in Multi-Color Fluorescence Imaging Frameworks
In multicolor fluorescence microscopy, where multiple cellular components are labeled with different fluorophores, DAPI serves as a classic and reliable nuclear counterstain. stemcell.comthermofisher.comfishersci.fithermofisher.com Its distinct blue emission spectrum has minimal overlap with commonly used green (e.g., FITC, GFP, Alexa Fluor 488) and red (e.g., Rhodamine, Texas Red, mCherry) fluorescent probes. rosescientific.comthermofisher.com This spectral separation allows for clear delineation of the nucleus from other labeled structures within the cell, providing essential contextual information for the localization of other proteins and molecules. stemcell.comthermofisher.comantibodiesinc.com When used according to standard protocols, DAPI specifically stains the nucleus with minimal cytoplasmic background, making it ideal for experiments involving direct or indirect antibody-based detection and in situ hybridization. thermofisher.comantibodiesinc.com
Application in Fixed Cell Sample Preparation for Subcellular Visualization
DAPI is highly effective for staining fixed cells, as the fixation and subsequent permeabilization processes allow the dye to readily access the nuclear DNA. fishersci.fibosterbio.com It is considered a preferred stain for fixed cells because it is less membrane-permeable at standard working concentrations compared to other dyes like Hoechst. thermofisher.combiotium.com The procedure typically involves fixing cells with an appropriate agent, such as paraformaldehyde, followed by permeabilization. thermofisher.comnih.gov The cells are then incubated with a DAPI solution for a short period (e.g., 1-5 minutes) and washed to remove unbound dye. bosterbio.comthermofisher.com This method provides stable and bright nuclear staining, which is essential for visualizing subcellular details and is compatible with antifade mounting reagents for long-term sample preservation. bosterbio.combiotium.com
Methodological Adaptations for Live-Cell Imaging Studies
While DAPI is primarily used for fixed cells, it can be adapted for live-cell imaging, although with certain limitations. rosescientific.combosterbio.com The dye can permeate the membranes of living cells, particularly when used at higher concentrations than those for fixed-cell staining. thermofisher.combiotium.com However, the ultraviolet (UV) light required to excite DAPI can be phototoxic to living cells, potentially causing cellular damage and affecting viability, which makes it less suitable for long-term or time-lapse imaging experiments. nih.govnih.gov For live-cell applications, stains like Hoechst 33342 are often preferred as they are more cell-permeant and generally less toxic. thermofisher.combiotium.comstemcell.com Despite these challenges, DAPI is used for short-term live-cell observation and for specific applications like identifying dead or membrane-compromised cells, which readily take up the dye at low concentrations. stemcell.com
Comparison of Common Nuclear Stains
| Feature | DAPI | Hoechst 33342 | Propidium (B1200493) Iodide (PI) |
| Cell Permeability | Low (permeant at high concentrations) thermofisher.comexpertcytometry.com | High biotium.comstemcell.com | Impermeant (requires fixation/permeabilization) expertcytometry.com |
| Primary Use | Fixed-cell staining, counterstaining thermofisher.combiotium.com | Live-cell imaging, cell cycle studies biotium.comucl.ac.uk | Dead cell identification, DNA content in fixed cells ucl.ac.uk |
| Excitation Max | ~358 nm thermofisher.com | ~350 nm stemcell.com | ~535 nm (bound to DNA) |
| Emission Max | ~461 nm thermofisher.com | ~461 nm stemcell.com | ~617 nm (bound to DNA) |
| Binding Target | dsDNA (prefers A-T regions); also RNA stemcell.comthermofisher.com | dsDNA (prefers A-T regions) bdbiosciences.com | dsDNA and dsRNA ucl.ac.ukassaygenie.com |
| Toxicity in Live Cells | Can be phototoxic with UV excitation nih.govnih.gov | Less toxic than DAPI biotium.com | Stains only non-viable cells |
Integration with Super-Resolution Microscopy Platforms (e.g., STED, PALM, RESOLFT Nanoscopy)
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization at the nanoscale. researchgate.netwikipedia.org These methods include Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Reversible Saturable Optically Linear Fluorescence Transitions (RESOLFT). researchgate.netwikipedia.orgbiorxiv.org In these advanced imaging frameworks, DAPI can be used as a fiducial marker or for contextual labeling of the nucleus. For instance, in some super-resolution setups, a short burst of deep-blue excitation light, similar to that used for DAPI (e.g., 350-380 nm), can be employed for the photo-reactivation of other fluorophores. biorxiv.org While DAPI itself is not typically the primary probe for super-resolution due to its photophysical properties, its role as a counterstain remains crucial for orienting the super-resolved structures within the broader context of the cell nucleus in multi-channel imaging experiments. myscope.training
Quantitative Image Analysis Methodologies in Fluorescence Microscopy
The stoichiometric binding of DAPI to DNA allows for the quantitative analysis of DNA content using fluorescence microscopy. nih.govresearchgate.net Automated image analysis pipelines can be developed to process DAPI-stained images, enabling high-throughput and objective measurements. researchgate.netnih.gov These methods typically involve creating a "DAPI mask" to identify and segment individual nuclei. nih.gov Once nuclei are segmented, various features such as area, shape, and integrated fluorescence intensity can be extracted for each cell. nih.govnih.gov
By plotting the frequency distribution of the integrated DAPI intensity across a cell population, researchers can generate DNA content histograms. nih.govresearchgate.net These profiles reveal the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), as cells in G2/M have approximately twice the DNA content, and thus twice the DAPI fluorescence intensity, of cells in G1. nih.govresearchgate.net This quantitative approach is a powerful tool for studying cell proliferation, cell cycle arrest, and the effects of various treatments on cell populations. researchgate.net
Flow Cytometric Analysis for Cellular and Subcellular Characterization
DAPI is extensively used in flow cytometry for rapid, quantitative analysis of cellular characteristics. chemicalbook.comthermofisher.comottokemi.comantibodiesinc.combosterbio.com Because the dye's fluorescence intensity is directly proportional to the amount of DNA present, it is an excellent tool for cell cycle analysis. stemcell.combosterbio.comassaygenie.com A population of cells stained with DAPI will show distinct peaks when analyzed by a flow cytometer corresponding to the G1, S, and G2/M phases of the cell cycle. bosterbio.com
Furthermore, DAPI's membrane impermeability at low concentrations is exploited to assess cell viability. miltenyibiotec.com Live cells with intact membranes exclude the dye, while dead or apoptotic cells with compromised membranes are permeable and become brightly fluorescent. stemcell.commiltenyibiotec.com This allows for the simple and effective discrimination between live and dead cell populations in a sample. miltenyibiotec.com The use of DAPI in flow cytometry is compatible with multicolor experiments, where it can be used alongside antibodies conjugated to other fluorophores to simultaneously analyze DNA content and the expression of specific cellular proteins. thermofisher.comantibodiesinc.com
DNA Content Assessment and Cell Cycle Profiling
The precise stoichiometric binding of 4',6-diamidino-2-phenylindole dihydrochloride (B599025) to double-stranded DNA (dsDNA) allows for the quantitative assessment of nuclear DNA content. researchgate.netmpbio.com This application is fundamental to cell cycle analysis using techniques like flow cytometry. biotrend.comamazonaws.combiotium.com As the dye's fluorescence intensity is directly proportional to the amount of DNA present in a cell, distinct phases of the cell cycle can be identified. stemcell.com
Cells in the G0/G1 phase have a normal (2N) DNA content and exhibit a corresponding baseline fluorescence intensity. As cells progress into the S phase, they actively synthesize DNA, leading to a gradual increase in fluorescence. Upon reaching the G2/M phase, cells contain a doubled (4N) DNA content and thus display approximately twice the fluorescence intensity of G1 cells. Flow cytometry analysis of a DAPI-stained cell population generates a histogram where these distinct populations (G1, S, and G2/M) can be clearly resolved and quantified. nih.gov This allows researchers to profile the cell cycle distribution of a population and study the effects of various treatments on cell proliferation. In some studies, DAPI has been successfully used to induce and analyze cell cycle arrest in cancer cell lines. nih.gov
Advanced Applications in Cellular Population Discrimination
4',6-diamidino-2-phenylindole dihydrochloride is widely used to discriminate between different cellular populations, particularly to distinguish between viable, apoptotic, and necrotic cells. stemcell.commpbio.com At lower concentrations, DAPI does not readily cross the intact plasma membrane of live cells. aatbio.com However, in dead, necrotic, or late-stage apoptotic cells, membrane integrity is compromised, allowing the dye to enter and stain the nucleus with bright blue fluorescence. stemcell.comaatbio.com This characteristic enables its use as a marker for cell viability, often in conjunction with other fluorescent probes in multicolor analysis.
Furthermore, the characteristic nuclear condensation and fragmentation that occur during apoptosis can be visualized with DAPI staining. mpbio.comnih.gov Healthy nuclei appear round with diffuse chromatin, whereas apoptotic nuclei exhibit condensed, fragmented, or crescent-shaped patterns of intense fluorescence. This morphological analysis by fluorescence microscopy is a hallmark technique in apoptosis studies. nih.gov In flow cytometry, cells with sub-G1 DNA content, representing apoptotic bodies and fragmented nuclei, can be identified in the DAPI fluorescence histogram, providing a quantitative measure of apoptosis. nih.gov It is also used in assays to measure total cell populations by staining all nuclei, providing a denominator for calculating the percentage of infected or targeted cells in a sample. tandfonline.com
Nucleic Acid Hybridization Methodologies
In the realm of molecular cytogenetics, 4',6-diamidino-2-phenylindole dihydrochloride serves as a critical counterstain, providing essential context for the visualization of specific DNA sequences.
Fluorescence In Situ Hybridization (FISH) Applications
Fluorescence In Situ Hybridization (FISH) is a powerful technique used to localize specific DNA sequences within the larger context of a chromosome or nucleus. ajnr.org In FISH protocols, fluorescently labeled DNA probes bind to their complementary target sequences on the specimen. To visualize the entire nucleus and provide a clear anatomical reference for the probe signals, a DNA counterstain is essential. 4',6-diamidino-2-phenylindole dihydrochloride is one of the most common counterstains used for this purpose. ajnr.orgresearchgate.net
Its intense blue fluorescence provides a stark contrast to the green, red, or other colored fluorochromes typically used for the specific probes. ajnr.org This allows researchers to precisely locate the hybridized probes within the DAPI-stained nucleus or on specific chromosomes. ajnr.orghee.nhs.ukresearchgate.net The dye's preference for A-T rich regions can also produce a banding pattern on metaphase chromosomes, which can aid in chromosome identification.
Genomic In Situ Hybridization (GISH) Procedures
Genomic In Situ Hybridization (GISH) is a modification of FISH that is used to differentiate between the genomes of different species within a hybrid organism. Instead of using small, sequence-specific probes, GISH utilizes total genomic DNA from one of the parental species as a complex probe. This technique is widely applied in plant breeding and evolutionary studies.
Quantitative Spectroscopic and Biophysical Characterization
The utility of 4',6-diamidino-2-phenylindole dihydrochloride in molecular biology is fundamentally linked to its distinct photophysical properties, which have been extensively characterized.
Fluorescence Spectroscopy for Quantum Yield and Emission Profile Analysis
The fluorescence quantum yield of a substance describes the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 4',6-diamidino-2-phenylindole dihydrochloride, this value changes dramatically upon binding to nucleic acids. In aqueous solution, the free dye has a very low quantum yield. photochemcad.com However, when it binds to the minor groove of dsDNA, its quantum yield increases significantly, by approximately 20-fold. stemcell.combiolegend.comaatbio.comamazonaws.com This enhancement is attributed to the displacement of water molecules and a more rigid, protected environment within the DNA groove. biolegend.comamazonaws.com
The emission profile is also dependent on its binding state. Free DAPI in aqueous solution has an emission maximum around 488 nm. stemcell.com When bound to dsDNA, its fluorescence emission maximum shifts to a shorter wavelength, typically around 454-461 nm. stemcell.combiotrend.combiolegend.combiotium.com The excitation maximum also shifts, from around 340 nm for the free form to approximately 358-360 nm when complexed with DNA. stemcell.combiotrend.combiotium.comfishersci.fi
Detailed spectroscopic studies have refined these values and explored binding to different polynucleotides. For example, the quantum yield of the DAPI-DNA complex can reach 0.62, and for a DAPI-poly(d(A-T)) complex, it can be as high as 0.66. researchgate.netnih.gov Even binding to G-C rich regions, though less preferential, results in a fluorescence enhancement with a quantum yield of 0.22. researchgate.netnih.gov
Table 1: Spectroscopic Properties of 4',6-diamidino-2-phenylindole dihydrochloride (DAPI)
| Property | Condition | Value | Reference(s) |
|---|---|---|---|
| Excitation Maximum | Free in aqueous solution | ~340 nm | stemcell.combosterbio.com |
| Bound to dsDNA | ~358-360 nm | stemcell.combiotrend.combiotium.comfishersci.fibosterbio.com | |
| Emission Maximum | Free in aqueous solution | ~488 nm | stemcell.com |
| Bound to dsDNA | ~454-461 nm | stemcell.combiotrend.combiolegend.combiotium.com | |
| Bound to RNA | ~500 nm | stemcell.combiolegend.comamazonaws.com | |
| Quantum Yield | Free in water | 0.043 | photochemcad.comomlc.org |
| DAPI-DNA complex | 0.62 | researchgate.netnih.gov | |
| DAPI-poly(d(A-T)) complex | 0.66 | researchgate.netnih.gov | |
| DAPI-poly(d(G-C)) complex | 0.22 | researchgate.netnih.gov |
| Fluorescence Enhancement | Upon binding dsDNA | ~20-fold | stemcell.combiotrend.comthomassci.combiolegend.comaatbio.comamazonaws.com |
Circular Dichroism Spectroscopy for Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules, including DNA. The interaction between 4',6-diamidino-2-phenylindole dihydrochloride and DNA can be effectively studied using this method. When the achiral DAPI molecule binds to the chiral DNA helix, an induced circular dichroism (ICD) signal is generated in the absorption region of the dye (around 300-400 nm).
Research has demonstrated that the characteristics of the ICD spectrum provide insights into the binding mode of DAPI to DNA. Studies using flow linear dichroism and circular dichroism have resolved at least two distinct, spectroscopically different binding sites for DAPI on DNA at low binding ratios. researchgate.net In both of these binding modes, the long axis of the DAPI molecule is oriented roughly parallel to the grooves of the DNA helix, consistent with a location in the minor groove rather than an intercalative binding mode. researchgate.net
Furthermore, at higher binding ratios, CD spectra reveal an exciton (B1674681) component. researchgate.net This phenomenon is attributed to the interaction between two or more DAPI molecules that are bound in close proximity on the DNA strand, providing information on the cooperativity and density of binding. researchgate.net These spectroscopic findings are crucial for understanding the allosteric conformational changes that DAPI can induce upon binding to AT-rich regions of DNA.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. lumiprobe.com In this method, one molecule (the ligand) is immobilized on a sensor chip, and the binding of a second molecule (the analyte) from a solution flowing over the surface is detected as a change in the refractive index, measured in resonance units (RU). lumiprobe.com This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). lumiprobe.com
SPR has been successfully employed to quantify the binding of 4',6-diamidino-2-phenylindole dihydrochloride to double-stranded DNA. In one such study, double-stranded DNA was immobilized on an SPR sensor surface, and various concentrations of DAPI were introduced. scispace.com By analyzing the steady-state SPR responses, the equilibrium constant (Keq) for the DAPI-DNA interaction was determined. scispace.com This provides quantitative data on the strength of the binding, which is fundamental to its function as a DNA probe.
| Compound | Binding Mode | Equilibrium Constant (Keq) (M⁻¹) | Reference |
|---|---|---|---|
| 4',6-diamidino-2-phenylindole dihydrochloride (DAPI) | Minor Groove Binding | 1.8 x 10⁶ | scispace.com |
Fluorescence Correlation Spectroscopy for Molecular Diffusion Studies
Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique that analyzes fluorescence fluctuations within a microscopic, open detection volume (typically ~1 femtoliter) to provide information on the concentration and diffusion dynamics of fluorescent particles. scientificlabs.co.uk By monitoring the time it takes for a fluorescent molecule to diffuse through the laser focus, FCS can determine diffusion coefficients, providing insights into molecular size, viscosity of the medium, and molecular interactions. scientificlabs.co.uk
While DAPI is primarily known for its fluorescence upon binding to nucleic acids, FCS can be applied to study the diffusion of DAPI-DNA complexes or other macromolecular assemblies containing DAPI. For instance, FCS has been used to analyze the self-assembly of artificial viral capsids, a process monitored using fluorescently-labeled components in a system that also utilized DAPI. nih.gov In such an application, FCS can measure the size and stability of the formed particles. nih.gov This illustrates the potential of FCS to study the molecular diffusion and aggregation of complex biological structures where DAPI is used as a fluorescent marker.
Specialized Research Applications
Detection of Microbial Contaminants in Cell Culture Systems (e.g., Mycoplasma)
A critical application of 4',6-diamidino-2-phenylindole dihydrochloride is the routine screening of cell cultures for contamination by microorganisms, particularly Mycoplasma. bosterbio.com Mycoplasma are small bacteria that lack a cell wall and can persist in cell cultures without causing obvious media turbidity, yet they can significantly alter cellular metabolism and experimental outcomes. bosterbio.com
The detection method relies on DAPI's ability to stain DNA. In uninfected eukaryotic cell cultures, DAPI staining results in a bright fluorescence confined to the cell nucleus, as mitochondrial DNA is generally not visible with this technique. bosterbio.com However, if the culture is contaminated with Mycoplasma, the organisms' DNA, which is located in the cytoplasm of the host cells or in the intercellular spaces, will also be stained by DAPI. bosterbio.comlumiprobe.com This results in a characteristic pattern of small, discrete, punctate or filamentous fluorescent foci outside of the host cell nuclei when viewed under a fluorescence microscope. lumiprobe.com This in situ DNA fluorescence method is highly sensitive and specific, providing a rapid and reliable way to ensure cell culture integrity.
| Culture Status | Observed Fluorescence Pattern |
|---|---|
| Uncontaminated | Fluorescence localized exclusively within the host cell nucleus. |
| Contaminated with Mycoplasma | Fluorescence observed in the host cell nucleus plus distinct, small, punctate fluorescent bodies in the cytoplasm and/or intercellular spaces. bosterbio.com |
Analysis of Polyphosphate Granule Accumulation in Microbial Systems
In microbial systems, 4',6-diamidino-2-phenylindole dihydrochloride is used for the analysis of inorganic polyphosphate (polyP) granules. PolyP is a polymer of phosphate (B84403) residues that serves as a phosphorus and energy reserve in many microorganisms, playing a key role in enhanced biological phosphorus removal in wastewater treatment systems.
When DAPI is used at high concentrations (e.g., >10 µg/mL), its interaction with polyP granules results in a distinct shift in its fluorescence emission spectrum. While the DAPI-DNA complex fluoresces blue (emission max ~460 nm), the DAPI-polyP complex emits a characteristic yellow-green fluorescence (emission max ~525 nm). This spectral shift allows researchers to specifically visualize and quantify polyP accumulation within bacterial cells.
This principle has been integrated with fluorescence-activated cell sorting (FACS) to isolate viable polyphosphate-accumulating organisms (PAOs) from complex environmental samples. Researchers have developed staining protocols (e.g., 10 µg/mL DAPI for 30 minutes) that effectively label polyP granules while maintaining cell viability, enabling the rapid screening and sorting of target cells for subsequent cultivation and phylogenetic analysis.
DNA Photofootprint Analysis Methodologies
DNA footprinting is a method used to identify the binding sites of proteins or small molecules on a DNA sequence. The underlying principle is that a bound ligand protects the DNA from cleavage by a chemical or enzymatic agent. The resulting pattern of protection, or "footprint," is visualized by gel electrophoresis.
4',6-diamidino-2-phenylindole dihydrochloride is frequently cited as a reagent for DNA footprinting applications. Its utility stems from its specific and strong binding to the minor groove of DNA, with a preference for sequences rich in adenine (B156593) and thymine (B56734) (A-T). In a footprinting experiment, the DAPI-DNA complex is treated with a DNA cleaving agent, such as DNase I. The regions where DAPI is bound are sterically shielded from the nuclease, preventing cleavage at those sites. When the DNA fragments are analyzed, the DAPI binding sites appear as gaps or "footprints" in the cleavage pattern compared to a control DNA sample treated without DAPI. This methodology allows for the precise mapping of A-T rich minor groove binding sites on a given DNA fragment. While the term photofootprinting is sometimes associated with DAPI, this typically refers to the use of fluorescence (photo-excitation) to visualize the results, rather than a mechanism where UV-excited DAPI itself is the primary DNA cleaving agent.
Photophysical Phenomena and Methodological Refinements
Photoconversion Artifacts and Mitigation Strategies in Advanced Imaging
A significant challenge in using DAPI is the phenomenon of UV-induced photoconversion, where the dye, upon excitation with UV light, can form new fluorescent species that emit at longer wavelengths, such as in the green and red spectra. biotium.com This can lead to crosstalk between fluorescence channels, creating artifacts that may be misinterpreted as genuine signals, especially when co-localizing with green fluorescent probes like GFP or Alexa Fluor 488. biotium.comresearchgate.net The green nuclear signal from photoconverted DAPI can interfere with the detection of low-abundance targets, leading to spurious nuclear localization. biotium.com
Several strategies can be employed to mitigate these artifacts. One approach is to image the green fluorescence channel before exposing the sample to UV light for DAPI visualization. biotium.com Alternatively, one can move to a different field of view that has not been previously exposed to UV light before imaging the green channel. biotium.com The choice of mounting medium can also influence the extent of photoconversion, with glycerol-based media known to enhance this effect. biotium.com Using a hardset mounting medium can help reduce photoconversion. biotium.com For confocal microscopy, using a 405 nm laser line for excitation can help avoid the use of broad UV epifluorescence, which is a primary cause of photoconversion. biotium.com It is also crucial to include single-stain controls to ensure that any observed signal in a particular channel is not due to bleed-through from another fluorophore. biotium.com
Recent studies have explored the photoconversion of DAPI for applications in super-resolution microscopy. nih.gov By controlling the UV-induced conversion to a green-emitting form, researchers can achieve the optical isolation needed for localization-based super-resolution techniques. nih.gov
Photostability Considerations in Prolonged Imaging Sessions
Photostability, the ability of a fluorophore to resist photobleaching, is a critical factor in imaging experiments, particularly those requiring prolonged or repeated exposure to excitation light. nih.gov Photobleaching is the irreversible destruction of a fluorophore, leading to a loss of fluorescence signal. fsu.edu DAPI is reported to be more photostable than other blue fluorescent dyes like Hoechst 33342. rndsystems.com However, under intense or prolonged illumination, DAPI will still photobleach, which can limit the duration of imaging sessions and affect the quantitative analysis of fluorescence intensity. optolongfilter.comresearchgate.net
To minimize photobleaching, several strategies can be implemented. Reducing the exposure time to illumination and lowering the excitation energy are effective methods, though this may also decrease the signal-to-noise ratio. fsu.edu The use of antifade reagents in the mounting medium is a common and effective way to suppress photobleaching. illinois.edu For live-cell imaging, where phototoxicity is a major concern, it is especially important to minimize light exposure. researchgate.net The UV illumination required for DAPI can be damaging to live cells, making it less suitable for long-term time-lapse imaging. nih.gov
Optimization of Excitation and Emission Parameters for Multiplexed Imaging
DAPI is frequently used as a nuclear counterstain in multiplexed imaging experiments, where multiple targets are visualized simultaneously using different fluorophores. thermofisher.comrndsystems.com The distinct spectral properties of DAPI, with an excitation maximum around 358-360 nm and an emission maximum around 460-470 nm when bound to dsDNA, allow for good spectral separation from green and red fluorophores. bosterbio.combetalifesci.combio-rad-antibodies.com
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~358 - 360 | bosterbio.combetalifesci.com |
| Emission Maximum (bound to dsDNA) | ~460 - 470 | rndsystems.com |
For successful multiplexed imaging, it is essential to optimize the excitation and emission filter sets to minimize spectral overlap and crosstalk between channels. illinois.eduresearchgate.net While the 405 nm laser line is commonly used to excite DAPI, it is not its optimal excitation wavelength and can also weakly excite some green fluorophores like Alexa Fluor 488. researchgate.net Careful selection of filters and sequential scanning on confocal microscopes can help to mitigate this issue. illinois.edu In this mode, each laser line is activated and its corresponding emission collected separately, preventing simultaneous excitation and detection that can lead to bleed-through. illinois.edu
| Channel | Excitation Wavelength Range (nm) | Emission Wavelength Range (nm) | Reference |
|---|---|---|---|
| DAPI | 352 - 402 | 417 - 1100 | nih.gov |
| FITC | 460 - 500 | 510 - 720 | nih.gov |
| Cy3 | 530 - 560 | 570 - 720 | nih.gov |
Development of Enhanced Compound Derivatives for Improved Photophysical Properties
To overcome some of the limitations of DAPI, there is ongoing research into the development of new fluorescent dyes with improved photophysical properties. The goal is to create derivatives with enhanced brightness, photostability, and spectral properties tailored for specific applications. researchgate.net For instance, the development of far-red DNA dyes offers an alternative to DAPI for long-term live-cell imaging, as they cause less phototoxicity. researchgate.net
The synthesis of novel push-pull coumarin (B35378) derivatives has shown promise in creating fluorophores with large Stokes shifts and good quantum fluorescence efficiencies. nih.gov These structural modifications can lead to redshifted absorption and emission spectra, which is advantageous for multiplexed imaging. acs.org The development of donor-π-acceptor (D-π-A) fluorescent molecules is a key area of research for creating probes with tailored photophysical characteristics. acs.org While specific derivatives of DAPI with enhanced photophysical properties are a subject of ongoing research, the broader field of fluorophore development continues to provide new tools for advanced cellular imaging. sigmaaldrich.com
Comparative Methodological Analysis and Emerging Research Directions
Comparative Performance with Alternative Nucleic Acid Stains (e.g., Hoechst, Propidium (B1200493) Iodide)
DAPI is one of several fluorescent dyes used to stain nucleic acids, with Hoechst dyes and propidium iodide (PI) being common alternatives. biocompare.combiocompare.comqmul.ac.uk The choice of stain is highly dependent on the experimental context, particularly the viability of the cells and the specific instrumentation available. biocompare.com These dyes differ in their membrane permeability, DNA binding preferences, and spectral properties, which in turn dictate their suitability for various applications. illinois.eduthermofisher.com
The distinct characteristics of DAPI, Hoechst dyes, and Propidium Iodide define their advantages and limitations in different research scenarios, such as cell cycle analysis, apoptosis detection, and the staining of live versus fixed cells.
DAPI:
Advantages: DAPI exhibits a strong fluorescence enhancement upon binding to the minor groove of double-stranded DNA, with a marked preference for Adenine-Thymine (A-T) rich regions. bio-rad-antibodies.comlunaphore.comrsc.org Its blue emission is spectrally distinct from common green (like GFP, FITC) and red fluorophores, making it an excellent and widely used nuclear counterstain in multicolor fluorescence microscopy and immunofluorescence. lunaphore.comwikipedia.org DAPI is also valuable for detecting contaminating mycoplasma or viruses in cell cultures. wikipedia.org In certain contexts, such as with bacteria and phytoplasmas, DAPI staining can be used to visualize polyphosphate granules, which emit a distinct green-yellow fluorescence compared to the blue emission from DAPI-stained DNA. nih.govnih.govfrontiersin.org
Limitations: DAPI's preference for A-T regions can introduce a bias in measurements of nuclear DNA content, especially when comparing species with different genomic A-T/G-C ratios. illinois.eduthermofisher.com While it can enter live cells, it does so inefficiently and often requires higher concentrations, which can be cytotoxic. aatbio.combiotium.com Therefore, it is most commonly used for fixed and permeabilized cells. aatbio.com Its broad emission spectrum can present some overlap with green-fluorescent molecules, although this effect is generally minor. wikipedia.org
Hoechst Dyes (e.g., Hoechst 33342 and Hoechst 33258):
Advantages: Like DAPI, Hoechst dyes are blue-fluorescent stains that bind to the minor groove of DNA, preferring A-T rich regions. rsc.orgmdpi.com Their key advantage is superior membrane permeability, particularly for Hoechst 33342, making them the preferred choice for staining the nuclei of live, unfixed cells with lower toxicity compared to DAPI. rsc.orgbiotium.combiomol.com This property is highly advantageous for live-cell imaging and cell cycle studies. biotium.commdpi.com
Limitations: Hoechst dyes require excitation with UV light, which can be phototoxic to live cells, especially with prolonged exposure. biocompare.comqmul.ac.uk This can limit the duration of live-cell imaging experiments. biocompare.com Similar to DAPI, their A-T binding preference can be a limitation for precise DNA quantification across different organisms. thermofisher.com
Propidium Iodide (PI):
Advantages: PI is an intercalating agent that binds to DNA and RNA without base preference, making it suitable for stoichiometric DNA content analysis in applications like flow cytometry for cell cycle studies. biocompare.comillinois.edumdpi.com As it is membrane-impermeable, it is an excellent marker for dead cells, selectively staining cells with compromised membrane integrity. biomol.comnih.govnih.gov This makes it invaluable for viability assays and for distinguishing between live, apoptotic, and necrotic cells, often in combination with other stains like Annexin V or Hoechst. biomol.comnih.gov
Limitations: Because PI cannot cross the membrane of living cells, its use is restricted to dead cells or cells that have been fixed and permeabilized. It binds to both DNA and RNA, necessitating treatment with RNase for precise DNA content analysis to avoid confounding signals from RNA. biocompare.com
Table 1: Comparative Analysis of DAPI, Hoechst, and Propidium Iodide
| Feature | DAPI (4',6-diamidino-2-phenylindole) | Hoechst Dyes (e.g., 33342, 33258) | Propidium Iodide (PI) |
|---|---|---|---|
| Binding Mechanism | Binds to minor groove of dsDNA bio-rad-antibodies.com | Binds to minor groove of dsDNA mdpi.com | Intercalates between base pairs of dsDNA and RNA mdpi.com |
| Base Specificity | Prefers A-T rich regions lunaphore.comrsc.org | Prefers A-T rich regions rsc.orgmdpi.com | No base preference illinois.edu |
| Membrane Permeability | Semi-permeable; inefficient in live cells, preferred for fixed cells wikipedia.orgaatbio.combiotium.com | Highly permeable (especially Hoechst 33342), ideal for live cells rsc.orgmdpi.combiomol.com | Impermeable, only enters cells with compromised membranes biomol.comnih.gov |
| Primary Application | Nuclear counterstain in fixed cells, apoptosis visualization, mycoplasma detection bio-rad-antibodies.comlunaphore.comwikipedia.org | Live-cell nuclear staining, cell cycle analysis in live cells biotium.commdpi.com | Dead cell identification, DNA content for cell cycle analysis (flow cytometry) biocompare.comnih.gov |
| Advantages | Bright blue fluorescence, good spectral separation from green/red probes wikipedia.org | Low cytotoxicity, effective staining of live cells rsc.orgaatbio.com | Excellent marker for viability, no base preference for quantification illinois.edumdpi.com |
| Limitations | Poorly stains live cells, A-T bias can affect quantification illinois.edubiotium.com | Requires UV excitation (phototoxicity), A-T bias biocompare.comthermofisher.com | Requires permeabilization, stains RNA (needs RNase treatment) biocompare.com |
The differential ability of nucleic acid stains to cross intact cell membranes is a critical factor in experimental design, particularly for distinguishing between live and dead cell populations.
Hoechst 33342 is highly membrane-permeable, readily entering living cells to stain their nuclei without requiring fixation, making it a stain of choice for live-cell imaging. biotium.commdpi.com
DAPI is considered semi-permeable. While it can pass through an intact cell membrane, it does so much less efficiently than Hoechst dyes and typically requires higher concentrations for live-cell staining, a practice that is often avoided due to potential toxicity. wikipedia.orgaatbio.combiotium.com However, this property means that in apoptotic cells, where membrane integrity is compromised, DAPI uptake is increased, resulting in a stronger fluorescent signal. bio-rad-antibodies.comgenscript.com
Propidium Iodide (PI) is membrane-impermeable and is actively excluded from healthy cells with intact membranes. mdpi.comnih.gov It can only enter cells when the plasma membrane has lost its integrity, a hallmark of late-stage apoptosis or necrosis. biomol.commsesupplies.com This makes PI a definitive marker for dead cells and allows it to be used in combination with membrane-permeable dyes like Hoechst 33342 in "live/dead" assays to label the total cell population (Hoechst) and the dead cell population (PI) simultaneously. nih.govnih.gov Recent research has shown that the permeability of DAPI and PI can be altered by carriers like icosahedral dodecaborate, allowing these normally impermeable or semi-permeable dyes to enter living cells. acs.org
Advantages and Limitations in Specific Research Contexts
Integration with Complementary Analytical Modalities (e.g., Atomic Force Microscopy, Raman Spectroscopy)
To gain a more holistic understanding of cellular structure and function, DAPI-based fluorescence microscopy is increasingly being combined with other powerful analytical techniques that provide complementary information.
Atomic Force Microscopy (AFM): AFM is a high-resolution surface investigation technique that uses a physical probe to scan a sample, providing detailed topographical and nanomechanical data without the need for labeling. bruker-nano.jp By integrating AFM with fluorescence microscopy, researchers can correlate molecular identity and location (from fluorescence, with DAPI identifying the nucleus) with physical properties like cell morphology, stiffness, and adhesion. bruker-nano.jpleica-microsystems.com For example, DAPI can label the nuclei of cells, which are then imaged with AFM to obtain high-resolution topographical maps and mechanical measurements of the cell surface and underlying structures. bruker-nano.jpstanford.edu This correlative approach allows for the direct overlay of fluorescence signals onto AFM images, enabling researchers to link changes in nuclear protein expression or organization to the physical architecture of the cell. bruker-nano.jpleica-microsystems.com
Raman Spectroscopy: Raman spectroscopy is a non-destructive optical technique that provides detailed chemical information based on the vibrational modes of molecules. mdpi.comfrontiersin.org When integrated with microscopy, it can map the distribution of specific biomolecules like lipids, proteins, and nucleic acids within a cell in a label-free manner. mdpi.com Combining Raman spectroscopy with DAPI fluorescence staining allows for the validation and correlation of the chemical maps generated by Raman with the known location of the nucleus. frontiersin.orgnih.gov For instance, Raman bands specific to DNA can be used to image the nucleus, and these images show a high degree of correlation with DAPI staining, confirming the identity of the structures being analyzed. nih.gov While the fluorescence from DAPI can sometimes overlap with the weak Raman signal, careful selection of excitation sources and filters can mitigate this issue. mdpi.com This integrated approach is powerful for studying cellular processes like mitosis or the interactions between immune cells, where DAPI provides a clear landmark for the nucleus, while Raman spectroscopy offers detailed, label-free chemical information about other cellular components. frontiersin.orgnih.gov
Table 2: Integration of DAPI with Complementary Analytical Modalities
| Modality | Information from DAPI | Information from Complementary Modality | Combined Research Application |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Identifies and locates cell nucleus leica-microsystems.com | High-resolution topography, surface structure, nanomechanical properties (e.g., stiffness, adhesion) bruker-nano.jp | Correlating nuclear location with cell surface morphology, studying cellular mechanics, and observing changes in cell architecture during processes like cell division or disease. bruker-nano.jpleica-microsystems.comstanford.edu |
| Raman Spectroscopy | Provides a fluorescent landmark for the nucleus to validate Raman data nih.gov | Label-free chemical mapping of biomolecules (DNA, proteins, lipids) based on their unique vibrational spectra mdpi.comfrontiersin.org | Validating label-free chemical imaging of the nucleus, studying molecular changes during the cell cycle, and analyzing the chemical composition of subcellular compartments in relation to the nucleus. frontiersin.orgnih.govoxinst.com |
Future Trajectories in Compound Design for Novel Research Probes
The field of fluorescent probe development is continuously evolving, driven by the need for tools with improved photophysical properties and expanded capabilities. While DAPI remains a cornerstone, its limitations inspire the design of next-generation probes. Future research trajectories focus on several key areas:
Enhanced Photostability and Quantum Yield: A major goal is the creation of dyes that are more resistant to photobleaching and have higher quantum yields, allowing for longer imaging times and the detection of less abundant targets. aip.org
Near-Infrared (NIR) Probes: Shifting excitation and emission wavelengths into the near-infrared region (650–950 nm) is a significant trend. mdpi.com NIR light penetrates biological tissues more deeply and minimizes autofluorescence from cells, leading to higher signal-to-noise ratios and reduced phototoxicity, which is crucial for in vivo imaging. mdpi.com
Multifunctional and Multi-Analyte Probes: There is growing interest in developing single molecular probes capable of detecting multiple analytes simultaneously. rsc.org This can be achieved by designing molecules with multiple recognition sites and distinct fluorescent outputs, enabling the real-time monitoring of complex interconnected cellular processes, such as oxidative stress and energy metabolism. rsc.org
Targeted Probes: A common strategy involves using established nucleus-binding molecules, like Hoechst or DAPI, as a "targeting group." mdpi.com This targeting moiety is covalently linked to another fluorescent probe designed to report on a specific intranuclear event or molecule, thereby directing the probe to the desired subcellular location. mdpi.comrsc.org This modular design allows for the creation of a wide array of nucleus-specific sensors for ions, enzymes, or reactive oxygen species.
Unexplored Applications and Interdisciplinary Research Opportunities
While DAPI is predominantly known as a nuclear stain in mammalian cell biology, its application extends into diverse and sometimes underexplored fields, opening up interdisciplinary research opportunities.
Microbial and Environmental Research: DAPI is used to visualize and quantify microbial populations in complex environmental samples like wastewater sludge. nih.govasm.org Notably, it can differentiate between DNA and intracellular polyphosphate granules in bacteria based on a fluorescence emission shift, enabling the screening and isolation of valuable polyphosphate-accumulating organisms (PAOs). nih.govfrontiersin.orgdojindo.com This has direct applications in biotechnology and environmental engineering for nutrient removal and resource recovery.
Plant Science: In plant biology, DAPI staining is a rapid and inexpensive method to detect and locate phytoplasmas, which are unculturable bacteria that cause numerous plant diseases. nih.govidpublications.org The dye binds to the A-T rich DNA of the phytoplasmas located in the phloem sieve tubes, allowing for their visualization by fluorescence microscopy and aiding in disease diagnostics. nih.govidpublications.org
Medical Device Sterilization: An emerging application is the use of DAPI to detect residual biological contamination on reusable medical devices. aami.org Since DAPI binds to nucleic acids, it can effectively stain residual human cells, bacteria (live or dead), and biofilm components, providing a sensitive method to assess the cleanliness and sterility of processed equipment. aami.org
Forensic Science: Research has explored the use of fluorescent dyes, including DAPI, for the visualization of fingerprints. researchgate.net While challenges remain, the potential to combine the visualization of the friction ridge pattern with the ability to extract DNA from the same trace represents a significant interdisciplinary opportunity, merging dactyloscopy with forensic genetics. researchgate.net
These examples highlight DAPI's versatility beyond its conventional role and point toward its potential for continued use in novel and interdisciplinary scientific investigations.
Q & A
Basic: What validated analytical methods are recommended for determining the purity of 4', dihydrochloride derivatives in environmental matrices?
Answer:
The GC-FID (Gas Chromatography-Flame Ionization Detection) method is validated for simultaneous quantification of dihydrochloride compounds in soil samples. Key steps include:
Literature and Monograph Review : Cross-reference pharmacopeial standards (e.g., SPhU, Ph. Eur.) for baseline parameters .
Experimental Design : Spiking soil samples with target compounds (e.g., Tilorone dihydrochloride) and optimizing extraction protocols.
Method Suitability Testing : Assessing linearity, precision, and recovery rates (e.g., >90% recovery for Enisamium iodide in soil) .
Table 1 : Validation parameters for GC-FID analysis
| Parameter | Value Range |
|---|---|
| Linearity (R²) | ≥0.998 |
| Recovery (%) | 90–110 |
| LOD (ppm) | 0.05–0.1 |
Basic: What synthetic routes are optimal for preparing piperidine-based dihydrochloride intermediates?
Answer:
Reductive Amination and N-Alkylation are widely used:
Reductive Amination : For 1-ethylpiperidin-4-amine dihydrochloride, reduce ketones with NaBH₃CN in acidic media, followed by HCl salt formation .
N-Alkylation : React piperidine precursors with alkyl halides (e.g., 4-fluoro-2-methylbenzyl chloride), then purify via recrystallization .
Critical Step : Monitor reaction progress via TLC or HPLC to minimize by-products (e.g., unreacted amines).
Advanced: How can deuterium-labeled dihydrochloride compounds enhance proteomic studies?
Answer:
Stable Isotope Labeling (SILAC) with deuterated lysine dihydrochloride (e.g., DL-Lysine-4,4,5,5-d4) enables precise tracking of protein synthesis dynamics:
Experimental Workflow :
- Culture cells in media containing deuterated vs. non-deuterated lysine.
- Combine lysates and analyze via LC-MS/MS to quantify mass shifts (Δ = 4 Da).
Key Application : Resolve protein turnover rates in neurodegenerative disease models .
Table 2 : SILAC workflow outcomes
| Parameter | Outcome |
|---|---|
| Protein Identification | >5,000 proteins per experiment |
| Quantification Accuracy | ±10% CV |
Advanced: How to evaluate synergistic effects of dihydrochloride compounds in antifungal therapies?
Answer:
Use Checkerboard Assays and Time-Kill Curves to assess combinations (e.g., Octenidine dihydrochloride with Eugenol):
Checkerboard Method :
- Test varying concentrations of both agents against Candida albicans.
- Calculate FIC Index (Synergy: ≤0.5; Antagonism: >4) .
Mechanistic Insight : Synergy may arise from membrane disruption (Octenidine) and oxidative stress (Eugenol) .
Advanced: How does structural modification of dihydrochloride compounds influence receptor binding?
Answer:
X-ray Crystallography and Molecular Docking reveal critical structure-activity relationships:
Case Study :
- NUCC-390 dihydrochloride (CXCR4 agonist) induces receptor internalization via morpholine ring interactions.
- Compare with AMD3100 (antagonist) to map binding pocket residues .
Key Finding : Methyl substitutions on piperidine enhance CNS permeability (e.g., 2,6-Dimethyl-4-(piperidin-4-yl)morpholine) .
Basic: What models are recommended for assessing nephrotoxicity of dihydrochloride derivatives?
Answer:
Fischer 344 Rat Models are standardized for nephrotoxicity screening:
- Dose : ≥0.05 mM of 4-amino-2,6-dichlorophenol hydrochloride induces proximal tubule necrosis .
- Endpoints : Serum creatinine, BUN levels, and histopathology.
Advanced: How to resolve contradictions in degradation pathway data for dihydrochloride compounds?
Answer:
Multi-Method Validation is critical:
Soil Degradation Studies : Incubate compounds (e.g., Tilorone dihydrochloride) under varied pH/temperature and analyze metabolites via GC-FID and LC-MS .
Statistical Analysis : Use ANOVA to compare degradation rates across conditions (p < 0.05).
Basic: What precautions are essential when handling fluorescent dihydrochloride dyes (e.g., DAPI)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
